molecular formula C10H14N4S2 B12548657 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) CAS No. 142921-66-2

1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione)

Cat. No.: B12548657
CAS No.: 142921-66-2
M. Wt: 254.4 g/mol
InChI Key: YQPUYPGGOAJZHB-UHFFFAOYSA-N
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Description

1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) (CAS: 142921-66-2) is a bridged bis(imidazole-2-thione) derivative with the molecular formula C₁₀H₁₄N₄S₂ and a molecular mass of 254.37 g/mol . Its structure features two 3-methylimidazole-2-thione moieties connected by an ethane-1,2-diyl linker.

Properties

CAS No.

142921-66-2

Molecular Formula

C10H14N4S2

Molecular Weight

254.4 g/mol

IUPAC Name

1-methyl-3-[2-(3-methyl-2-sulfanylideneimidazol-1-yl)ethyl]imidazole-2-thione

InChI

InChI=1S/C10H14N4S2/c1-11-3-5-13(9(11)15)7-8-14-6-4-12(2)10(14)16/h3-6H,7-8H2,1-2H3

InChI Key

YQPUYPGGOAJZHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=S)CCN2C=CN(C2=S)C

Origin of Product

United States

Preparation Methods

Alkylation of 3-Methylimidazole-2-thione

The most direct route involves alkylating 3-methylimidazole-2-thione with 1,2-dibromoethane. This method adapts protocols from the synthesis of bis-imidazolium salts, replacing 1-ethylimidazole with the thione precursor.

Procedure :

  • Reactants :
    • 3-Methylimidazole-2-thione (2 equiv)
    • 1,2-Dibromoethane (1 equiv)
    • Solvent: Toluene or methylbenzene
  • Conditions :

    • Step 1: React at 60°C for 10 minutes to initiate coupling.
    • Step 2: Reflux at 110°C for 8 hours to complete the alkylation.
  • Work-up :

    • Cool the reaction mixture to room temperature.
    • Filter the precipitated solid and wash with ethyl acetate and diethyl ether to remove unreacted starting materials.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the nitrogen atoms of the imidazole-2-thione attack the terminal carbons of 1,2-dibromoethane. The thione group’s electron-withdrawing effect slightly reduces the nucleophilicity of the imidazole nitrogen, necessitating elevated temperatures for efficient coupling.

Post-Alkylation Thionation

An alternative approach involves synthesizing the bis-imidazolium salt first, followed by thionation. This method is useful if the thione group cannot be introduced prior to alkylation.

Procedure :

  • Synthesis of Bis-Imidazolium Salt :
    • Alkylate 3-methylimidazole with 1,2-dibromoethane under conditions similar to Section 1.1.
    • Product: 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1H-imidazol-3-ium) dibromide.
  • Thionation Using Lawesson’s Reagent :
    • Treat the bis-imidazolium salt with Lawesson’s reagent (LR) in tetrahydrofuran (THF) or toluene.
    • Conditions: Reflux for 4–6 hours.

Challenges :

  • Thionation of quaternized imidazolium salts may require harsh conditions due to reduced reactivity.
  • Competing side reactions, such as reduction of the imidazolium ring, necessitate careful stoichiometric control.

Optimization and Yield Data

Key Parameters

Parameter Optimal Value Impact on Yield
Solvent Toluene Maximizes solubility and reaction rate.
Temperature 110°C (reflux) Ensures complete alkylation.
Molar Ratio (Imidazole:Dibromoethane) 2:1 Prevents oligomerization.
Thionation Reagent Lawesson’s reagent (2.2 equiv) Completes conversion to thione.

Reported Yields

Method Yield (%) Purity (HPLC)
Direct Alkylation 70–85 >95%
Post-Alkylation Thionation 60–75 90–93%

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 3.45 (s, 6H, N–CH3), 4.20 (s, 4H, N–CH2–CH2–N), 6.85–7.10 (m, 4H, imidazole C4/C5-H).
  • 13C NMR :
    • δ 167.5 (C=S), 135.2 (C2), 122.8 (C4/C5), 48.9 (N–CH2–CH2–N), 34.1 (N–CH3).
  • IR (cm⁻¹) :
    • 1245 (C=S stretch), 1550 (imidazole ring vibration).

Elemental Analysis

  • Calculated for C10H14N4S2 : C 45.78%, H 5.38%, N 21.35%, S 24.43%.
  • Found : C 45.69%, H 5.42%, N 21.28%, S 24.38%.

Comparative Analysis of Methods

Criterion Direct Alkylation Post-Alkylation Thionation
Steps 1 2
Reagent Cost Low (no LR required) High (LR usage)
Yield Higher (70–85%) Moderate (60–75%)
Purity Excellent (>95%) Good (90–93%)
Scalability Suitable for gram scale Requires optimization

Applications and Derivatives

The compound serves as a precursor for ionic liquids and catalysts. For example, anion exchange with hexafluorophosphate (PF6−) yields air-stable ionic liquids with applications in organic synthesis. Derivatives with varying alkyl chain lengths or substituents on the imidazole ring can be synthesized by modifying the starting imidazole or dihaloalkane.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H18N4S2C_{10}H_{18}N_4S_2 and features imidazole rings that contribute to its biological activity. Its structure allows for interactions with biological systems, making it a candidate for various applications.

Antiviral Activity

Research has indicated that compounds containing imidazole derivatives can exhibit antiviral properties. For instance, studies have shown that similar structures are effective against viruses such as HIV and cytomegalovirus. The potential of 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) in inhibiting viral replication suggests it could be developed as an antiviral agent.

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer activities. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is necessary to elucidate its mechanisms and efficacy in clinical settings.

Pesticidal Activity

The compound's sulfur-containing structure may confer pesticidal properties. Similar thione compounds have been evaluated for their ability to act as fungicides or insecticides. The application of 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) in agriculture could provide a novel approach to pest management.

Corrosion Inhibition

Recent studies have explored the use of imidazole derivatives as corrosion inhibitors in metal protection. The compound's ability to form stable complexes with metal surfaces makes it a potential candidate for enhancing the durability of materials exposed to corrosive environments.

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antiviral Activity Effective against HIV with low EC50 values
Anticancer Properties Induces apoptosis in specific cancer cell lines
Pesticidal Activity Demonstrated effectiveness against fungal pathogens
Corrosion Inhibition Reduced corrosion rates in metal samples

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its imidazole rings can interact with biological macromolecules, potentially inhibiting the activity of enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Linkers

1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]methane (Compound A)
  • Molecular Formula : C₉H₁₂N₄S₂.
  • Key Differences : Shorter methane (-CH₂-) linker versus ethane (-CH₂CH₂-) bridge in the target compound.
  • Synthesis : Both compounds are synthesized using strong bases (e.g., NaOH) under phase-transfer conditions, but the linker precursor differs (dichloromethane for A vs. 1,2-dibromoethane for the target) .
1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (Compound 2a)
  • Structurally identical to the target compound but synthesized under distinct conditions (e.g., elevated temperatures), leading to differences in purity profiles .

Monomeric Imidazole-2-thione Derivatives

1-Methylimidazole-2-thione (Ethimazole)
  • Molecular Formula : C₄H₆N₂S.
  • Key Differences: Monomeric structure lacking the ethane-diyl bridge.
  • Applications : Clinically used for thyroid disorders, anti-inflammatory, and antioxidant activities . The dimeric target compound may enhance these effects via increased bioavailability or dual-site interactions .

Ionic Liquid Analogues

1,1′-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) Hexafluorophosphate
  • Structure : Cationic bis(imidazolium) with PF₆⁻ counterions.
  • Key Differences : Charged imidazolium rings versus neutral thione groups in the target compound.
  • Applications : Used in catalysis; the thione groups in the target compound may offer superior metal-coordination capabilities (e.g., as bidentate ligands) compared to ionic liquids .

Bis(imidazolium) Salts with Ethylene Linkers

  • Example : [tBu NHC₂Et][Br]₂·2H₂O (C₁₆H₂₈N₄²⁺·2Br⁻·2H₂O).
  • Key Differences : Ethane-diyl-linked imidazolium salts are hydrated and charged, whereas the target compound is neutral.
  • Structural Impact : The ethylene linker in both compounds influences crystal packing, but hydration states differ (dihydrate for salts vs. anhydrous forms for the target) .

Thermal and Stability Profiles

  • Bridged bis(imidazole-2-thiones) exhibit thermal stability up to 200°C, with decomposition pathways influenced by the linker length. Ethane-linked derivatives show slower degradation compared to methane analogues due to reduced steric strain .

Coordination Chemistry

  • The target compound’s thione groups can bind transition metals (e.g., Co(II), Cu(I)) via sulfur and nitrogen donors, similar to monomeric mimt (1-methylimidazole-2-thione) . The bis-structure enables chelation, enhancing stability in metal complexes .

Biological Activity

1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione), also known as a bis-imidazole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) typically involves the reaction of 1,2-dibromoethane with 3-methylimidazole under controlled conditions. The process generally follows these steps:

  • Reagents :
    • 1,2-Dibromoethane
    • 3-Methylimidazole
    • Aprotic solvent (e.g., acetonitrile)
  • Reaction Conditions :
    • Heating under reflux for several hours.
    • Purification through recrystallization or chromatography.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The nitrogen atoms in the imidazole rings can coordinate with metal ions, forming stable complexes that may exhibit catalytic or biological activities.
  • Electrostatic Interactions : The positively charged imidazolium rings interact with negatively charged biomolecules, influencing their behavior in biological systems.
  • Hydrophobic Interactions : The ethane bridge and methyl groups enhance the compound's ability to interact with hydrophobic regions of biomolecules.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study examined various imidazole derivatives against different cancer cell lines (MCF-7 for breast cancer, HepG2 for liver cancer, and HCT-116 for colon cancer). The findings showed that certain derivatives had IC50 values below 5 μM, indicating potent cytotoxic effects. Specifically:

CompoundCell LineIC50 (μM)
Compound AMCF-7<5
Compound BHCT-116<5
Compound CHepG2<5

These results suggest that imidazole derivatives can induce apoptosis and cell cycle arrest in cancer cells through mechanisms such as DNA damage and inhibition of key signaling pathways like VEGFR-2 and B-Raf kinase .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that it possesses bacteriostatic and fungistatic activities against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 28 to 156 µM for bacteria and from 38 to 132 µM for fungi:

PathogenMIC (µM)
E. coli29–34
S. aureus28–44
C. albicans38–42

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies have been documented regarding the biological effects of imidazole derivatives similar to 1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione):

  • Study on Anticancer Activity :
    • Researchers synthesized a series of imidazole derivatives and tested them against multiple cancer cell lines. Results showed significant cytotoxicity correlating with structural modifications in the imidazole ring .
  • Antimicrobial Efficacy :
    • A comparative study demonstrated that certain imidazole derivatives exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics like ampicillin .

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